S-Formylglutathione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50409-81-9 |
|---|---|
Molecular Formula |
C11H17N3O7S |
Molecular Weight |
335.34 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-formylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H17N3O7S/c12-6(11(20)21)1-2-8(16)14-7(4-22-5-15)10(19)13-3-9(17)18/h5-7H,1-4,12H2,(H,13,19)(H,14,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |
InChI Key |
FHXAGOICBFGEBF-BQBZGAKWSA-N |
SMILES |
C(CC(=O)NC(CSC=O)C(=O)NCC(=O)O)C(C(=O)O)N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC=O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CSC=O)C(=O)NCC(=O)O)C(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
Enzymology of S Formylglutathione Formation and Degradation
S-(hydroxymethyl)glutathione Dehydrogenase (EC 1.1.1.284)
S-(hydroxymethyl)glutathione dehydrogenase, also widely recognized as S-nitrosoglutathione reductase (GSNOR) or class III alcohol dehydrogenase (ADH3/ADH5), is a pivotal enzyme in both formaldehyde (B43269) detoxification and nitric oxide (NO) signaling pathways. It catalyzes the oxidation of S-(hydroxymethyl)glutathione (HMGSH) to S-formylglutathione (SFG) using NAD+ as a coenzyme. HMGSH is formed spontaneously from the reaction between formaldehyde and glutathione (B108866) (GSH) nih.govmdpi.comwikipedia.orgebi.ac.ukqmul.ac.ukuniprot.org.
S-(hydroxymethyl)glutathione dehydrogenase is a zinc-dependent oxidoreductase that utilizes NAD+ as a cofactor for its catalytic activity wikipedia.orgebi.ac.ukqmul.ac.uknih.gov. The enzyme facilitates the oxidation of the hydroxyl group of S-(hydroxymethyl)glutathione. Mechanistically, the alcohol proton is believed to be relayed directly to the solvent from the coenzyme, a departure from the histidine-mediated proton relay systems observed in some other alcohol dehydrogenases nih.govacs.org.
Kinetic studies indicate that the catalytic mechanism for the oxidation of S-(hydroxymethyl)glutathione by NAD+ follows a random bi-bi pathway nih.gov. This implies that substrates and coenzymes can bind and dissociate in any order, a characteristic supported by the enzyme's semi-open conformation of its coenzyme-catalytic domain nih.gov. While the enzyme effectively oxidizes S-(hydroxymethyl)glutathione, its catalytic efficiency (kcat) for S-nitrosoglutathione (GSNO) reduction is approximately 20-fold higher than for S-(hydroxymethyl)glutathione oxidation nih.gov.
Table 1: Key Catalytic Activities of S-(hydroxymethyl)glutathione Dehydrogenase (GSNOR)
| Substrate | Reaction Type | Coenzyme | Product(s) | Relative kcat (GSNO vs HMGSH) |
| S-(hydroxymethyl)glutathione (HMGSH) | Oxidation | NAD+ | This compound (SFG) | 1 (reference) |
| S-nitrosoglutathione (GSNO) | Reduction | NADH | N-hydroxysulfinamide (GSNHOH), then GSSG | ~20x higher |
S-(hydroxymethyl)glutathione dehydrogenase belongs to the class III alcohol dehydrogenase superfamily and typically functions as a dimer ebi.ac.uknih.govacs.orgresearchgate.netnih.gov. The enzyme's active site is situated within a cleft formed by the interface of its coenzyme-binding and catalytic domains ebi.ac.uk. A crucial component of this active site is a catalytic zinc ion, which is essential for substrate binding and catalysis ebi.ac.uknih.govnih.govacs.orgresearchgate.netnih.gov.
Upon formation of a ternary complex with S-(hydroxymethyl)glutathione and the reduced coenzyme (NADH), the active site zinc adopts a tetrahedral coordination environment. This involves three protein ligands: Cys44, His66, and Cys173, with S-(hydroxymethyl)glutathione itself serving as the fourth ligand nih.govacs.orgnih.gov. This coordination differs from the binary coenzyme complex, where Glu67 acts as the fourth protein ligand. The binding of the substrate induces an approximate 2.3 Å movement of the catalytic zinc and results in a domain closure, where the catalytic domain moves towards the coenzyme-binding domain nih.govacs.org. Key conserved residues, including Arg114, Asp55, Glu57, and Thr46, are critical for direct coordination and interaction with S-(hydroxymethyl)glutathione at the active site nih.govebi.ac.uknih.govacs.orgnih.gov.
S-(hydroxymethyl)glutathione dehydrogenase is an evolutionarily conserved enzyme found across various organisms, from bacteria to humans mdpi.comqmul.ac.uknih.govbiorxiv.org. It is known by several names depending on the species and context, including ADH5 (human), ADH3 (a general designation for class III alcohol dehydrogenases), and AdhC (found in bacteria like Pseudomonas aeruginosa and Haemophilus influenzae) nih.govmdpi.comwikipedia.orgebi.ac.ukqmul.ac.ukuniprot.orgnih.govnih.govuniprot.orgnih.gov. Historically, it was also referred to as glutathione-dependent formaldehyde dehydrogenase (FALDH) before its precise substrate specificity was fully elucidated mdpi.comwikipedia.orgbiorxiv.org.
While the core function of oxidizing S-(hydroxymethyl)glutathione to this compound is conserved, these homologs exhibit functional divergence in their broader substrate specificities. Class III alcohol dehydrogenases, in general, show limited activity towards ethanol (B145695) but are proficient in catalyzing the oxidation or reduction of a diverse range of substrates, including S-nitrosoglutathione, long-chain primary alcohols, aldehydes, and ω-hydroxyfatty acids ebi.ac.ukuniprot.orgnih.govresearchgate.netuniprot.org. For instance, plant GSNORs, such as those from Solanum lycopersicum, preferentially catalyze the reduction of GSNO nih.govresearchgate.net. Structural differences, like variations in the anion-binding pocket composition between human and plant GSNORs, can influence their affinity for different substrates nih.govresearchgate.net. Bacterial homologs, such as P. aeruginosa AdhC, display high formaldehyde dehydrogenase activity and can also oxidize normal alcohols uniprot.org. In Haemophilus influenzae, AdhC possesses S-nitrosoglutathione reductase activity and is crucial for defense against nitrosative stress nih.gov.
Beyond its role in formaldehyde detoxification, S-(hydroxymethyl)glutathione dehydrogenase (GSNOR) is a critical regulator of S-nitrosothiol (RSNO) and nitric oxide (NO) homeostasis within cells nih.govmdpi.comqmul.ac.uknih.govresearchgate.netnih.govbiorxiv.orgnih.gov. It catalyzes the irreversible NADH-dependent reduction of S-nitrosoglutathione (GSNO), which is considered the most abundant low-molecular-weight S-nitrosothiol and serves as an intracellular reservoir and transport form of NO bioactivity nih.govmdpi.comqmul.ac.ukuniprot.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.gov.
The enzymatic degradation of GSNO by GSNOR yields an unstable intermediate, N-hydroxysulfinamide (GSNHOH), which is subsequently converted to glutathione disulfide (GSSG) in the presence of reduced glutathione (GSH) nih.govmdpi.combiorxiv.org. By precisely controlling the cellular levels of GSNO, GSNOR indirectly modulates protein S-nitrosation, a significant post-translational modification that impacts a wide array of cellular processes nih.govmdpi.comnih.govresearchgate.netbiorxiv.org. Dysregulation of GSNOR activity can lead to imbalances in cellular homeostasis and contribute to the pathogenesis of various diseases nih.gov.
This compound Hydrolase (EC 3.1.2.12)
This compound hydrolase (EC 3.1.2.12), also known as esterase D (EstD) in some contexts, is the terminal enzyme in the glutathione-dependent formaldehyde detoxification pathway qmul.ac.ukwikipedia.orgfrontiersin.orgnih.gov. It catalyzes the hydrolysis of this compound (SFG) into glutathione (GSH) and formate (B1220265) wikipedia.orgfrontiersin.orgnih.govgenome.jpqmul.ac.uk. This step is crucial for regenerating free glutathione, which can then participate in further detoxification reactions, and for releasing formate, which can be further metabolized.
This compound hydrolase belongs to the family of hydrolases that specifically act on thioester bonds wikipedia.orgnih.govqmul.ac.uk. The enzyme is characterized as a Ser-His-Asp esterase frontiersin.org, indicating that it employs a catalytic triad (B1167595) mechanism, a common feature among many hydrolases. In this mechanism, a serine residue acts as the nucleophile, attacking the thioester bond of this compound. This reaction involves the addition of a water molecule across the thioester bond, leading to its cleavage and the subsequent release of glutathione and formate wikipedia.orggenome.jpqmul.ac.uk. While its primary physiological substrate is this compound, the enzyme has also been observed to hydrolyze S-acetylglutathione, albeit at a slower rate genome.jpqmul.ac.uk. Homologs of this compound hydrolase, such as human esterase D and bacterial EstD, demonstrate high specific activity towards this compound, underscoring its dedicated role in formaldehyde metabolism wikipedia.orgfrontiersin.org.
Table 2: Substrates and Products of this compound Hydrolase
| Substrate | Reaction Type | Product(s) |
| This compound | Hydrolysis | Glutathione, Formate |
| S-acetylglutathione | Hydrolysis | Glutathione, Acetate (B1210297) |
Classification as a Serine Hydrolase and α/β Hydrolase Fold Architecture
This compound hydrolase (SFGH) is classified under the enzyme commission number EC 3.1.2.12 and is recognized as a serine hydrolase. unl.ptmdpi.comresearchgate.netnih.govumaryland.eduebi.ac.ukmybiosource.comresearchgate.netresearcher.lifekopri.re.krnih.govnih.govnih.govkopri.re.krrcsb.orgresearchgate.net It is a member of the broader esterase family, more specifically categorized as a thioesterase due to its ability to hydrolyze thioester bonds. researchgate.netkopri.re.krnih.gov A hallmark structural feature of SFGHs is their adoption of a common α/β hydrolase fold. mdpi.comnih.govnih.govresearchgate.netresearcher.lifekopri.re.krnih.govkopri.re.krnih.govrcsb.orgpsu.edu This conserved protein fold is characterized by a central β-sheet typically surrounded by α-helices. mdpi.comresearcher.lifekopri.re.krnih.govrcsb.orgpsu.edu For instance, the this compound hydrolase from Burkholderiaceae sp. (BuSFGH) exhibits this typical architecture, comprising nine β-strands encircled by twelve α-helices. mdpi.com
Elucidation of the Catalytic Triad (Ser-Asp-His/Ser-His-Asp) and Oxyanion Hole
A defining characteristic of SFGHs, consistent with their classification as serine hydrolases, is the presence of a highly conserved catalytic triad. This triad typically consists of serine, aspartate, and histidine residues, arranged as Ser-Asp-His or Ser-His-Asp, which are essential for enzymatic activity. unl.ptmdpi.comresearchgate.netresearchgate.netresearcher.lifekopri.re.krnih.govnih.govnih.govrcsb.orgresearchgate.netresearchgate.net
Specific examples of identified catalytic triads in various SFGHs include:
In mouse SFGH, the catalytic triad is composed of Ser-Asp-His residues. unl.pt
The crystal structure of BuSFGH reveals Ser148, Asp226, and His259 as the catalytic triad residues. mdpi.com
For Escherichia coli YeiG, site-directed mutagenesis experiments have confirmed Ser145, Asp233, and His256 as the crucial components of its serine hydrolase catalytic triad. researchgate.netnih.gov Similarly, its homolog from Saccharomyces cerevisiae, YJG8, possesses a catalytic triad of Ser161, His276, and Asp241. researchgate.netnih.gov
The cold-active SFGH from Shewanella frigidimarina (SfSFGH) contains a putative catalytic triad of Ser148, Asp224, and His257. kopri.re.krnih.govnih.govrcsb.orgresearchgate.net
The catalytic serine residue is frequently found within a conserved sequence motif, such as GHSMGG or G-X-S-X-G, which is characteristic of many lipolytic enzymes. mdpi.comkopri.re.krnih.govrcsb.orgresearchgate.netpsu.edu Furthermore, an oxyanion hole, critical for stabilizing the transition state during catalysis, is also a conserved feature. This oxyanion hole is often formed by specific conserved residues, such as leucine (B10760876) and methionine, located in close proximity to the catalytic serine. kopri.re.krnih.govpsu.edu
Substrate Specificity Profiling Beyond this compound (e.g., Carboxyesters, Short-Chain Esters)
While the primary physiological substrate for this compound hydrolases is this compound, which they hydrolyze into glutathione and formate, these enzymes are known to exhibit a broad substrate specificity. mdpi.comresearchgate.netnih.govnih.govebi.ac.ukresearcher.lifekopri.re.krnih.govnih.govkopri.re.krrcsb.orgresearchgate.netnih.govuniprot.orgnih.govrcsb.org They are capable of hydrolyzing various ester bond-containing substrates, including p-nitrophenyl esters and xenobiotic carboxyesters. mdpi.comresearchgate.netresearcher.lifekopri.re.krnih.govkopri.re.krresearchgate.netnih.govrcsb.org
Many SFGHs demonstrate a notable preference for short-chain p-nitrophenyl esters (e.g., C2-C6). mdpi.comnih.govresearcher.lifekopri.re.krnih.govnih.govkopri.re.krrcsb.orgnih.govrcsb.org For instance, BuSFGH shows a high preference for short-chain p-nitrophenyl esters, with its activity towards p-nitrophenyl acetate being five times higher than that for p-nitrophenyl butylate. mdpi.comresearcher.life Similarly, SfSFGH is active against short-chain esters such as p-nitrophenyl acetate, butyrate, hexanoate, and octanoate. However, its enzymatic activity significantly decreases with longer-chain substrates like p-nitrophenyl decanoate (B1226879) and p-nitrophenyl dodecanoate, with almost no activity observed for p-nitrophenyl palmitate. kopri.re.krnih.govnih.govrcsb.orgresearchgate.net The SFGH from Variovorax sp. PAMC 28711 (VaSFGH) also exhibits high activity, particularly towards short-chain p-nitrophenyl esters (C2-C4). nih.govrcsb.org In contrast, the SFGH from Pseudoalteromonas haloplanktis (PhEst) efficiently hydrolyzes thioester substrates with very small acyl moieties but shows no activity towards bulky acyl groups, which is attributed to its narrow acyl-binding pocket. nih.govrcsb.org Interestingly, Agrobacterium tumefaciens SFGH (AtuSFGH) has been reported to hydrolyze C-O bonds with high affinity towards short to medium chain esters, distinguishing it from other known SFGHs that typically favor shorter chains. nih.govnih.gov
In Escherichia coli, both FrmB and YeiG demonstrate high carboxylesterase activity against p-nitrophenyl esters of fatty acids (C2-C6) and alpha-naphthyl acetate, although their highest hydrolytic activity remains directed towards this compound. researchgate.netnih.govuniprot.org
Table 1: Substrate Specificity of Various this compound Hydrolases Towards p-Nitrophenyl Esters
| SFGH Enzyme | Preferred Substrates (p-Nitrophenyl Esters) | Notes on Specificity | Reference |
|---|---|---|---|
| BuSFGH (Burkholderiaceae sp.) | Short-chain (e.g., acetate) | Activity towards p-nitrophenyl acetate is 5x higher than p-nitrophenyl butylate. | mdpi.comresearcher.life |
| SfSFGH (Shewanella frigidimarina) | Short-chain (acetate, butyrate, hexanoate, octanoate) | Activity decreases significantly with longer chains (decanoate, dodecanoate); negligible activity with palmitate. | kopri.re.krnih.govnih.govrcsb.orgresearchgate.net |
| VaSFGH (Variovorax sp. PAMC 28711) | Short-chain (C2-C4) | High activity towards these short-chain esters. | nih.govrcsb.org |
| PhEst (Pseudoalteromonas haloplanktis) | Very small acyl moieties (thioesters) | No activity towards bulky acyl groups due to narrow binding pocket. | nih.govrcsb.org |
| AtuSFGH (Agrobacterium tumefaciens) | Short to medium chain esters (C-O bonds) | High affinity; noted as distinct from other SFGHs preferring shorter chains. | nih.govnih.gov |
| FrmB (Escherichia coli) | This compound, p-nitrophenyl esters (C2-C6), alpha-naphthyl acetate | Highest activity towards this compound; almost 5x more active than YeiG for this compound. | researchgate.netnih.govuniprot.org |
| YeiG (Escherichia coli) | This compound, p-nitrophenyl esters (C2-C6), alpha-naphthyl acetate, S-lactoylglutathione, palmitoyl-CoA | Highest activity towards this compound. | researchgate.netnih.govuniprot.orgecmdb.ca |
Oligomeric State and Structural Dynamics Affecting Catalysis
This compound hydrolases can exist in various oligomeric states, which often influence their catalytic efficiency and stability. Many characterized SFGHs have been found to form dimers in solution. For instance, BuSFGH forms a stable dimer, and analytical ultracentrifugation studies of SfSFGH have confirmed its dimeric state with a mass of 62.3 kDa. mdpi.comresearcher.lifekopri.re.krnih.gov Similarly, AtuSFGH exists as a homo-dimer, with inter-monomer contacts mediated by hydrogen bonds and salt bridges, and PhEst also exhibits dimerization. nih.govnih.govnih.gov In contrast, Escherichia coli YeiG is known to form a homotetramer. uniprot.org
Beyond their static oligomeric state, the structural dynamics of SFGHs play a critical role in modulating their catalytic activity and substrate binding. Specific amino acid residues at or near the active site can act as gatekeepers or influence the size and flexibility of the substrate-binding pocket. For example, in SfSFGH, the Trp182 residue is strategically positioned at the active site entrance, effectively controlling substrate access. kopri.re.krnih.govnih.govrcsb.org Research has shown that a single mutation of Trp182 to Alanine (W182A) significantly alters the enzyme's substrate specificity. This mutation is believed to enlarge the substrate-binding pocket and reduce steric hindrance, thereby enabling SfSFGH to accommodate and hydrolyze longer chain substrates more effectively. kopri.re.krnih.govnih.govrcsb.orgresearchgate.net
Molecular modeling studies on BuSFGH have identified several residues—Gly52, Leu53, Trp96, His147, Ser148, Trp182, Phe228, and His259—as crucial for effective substrate binding, highlighting the intricate network of interactions governing specificity. mdpi.comresearcher.life Conversely, the intrinsically static and relatively small substrate-binding pocket of VaSFGH limits its ability to bind larger substrates, providing a structural explanation for its preference for shorter acyl chains. nih.govrcsb.org Additionally, a conserved cysteine residue located near the substrate-binding site in some SFGHs has been proposed to play a role in enzyme regulation, potentially through mechanisms such as S-glutathionylation. researchgate.netnih.govnih.gov
Interspecies Homologs and Functional Redundancy (e.g., Esterase D, FrmB, YeiG)
This compound hydrolases are widely distributed enzymes found across a diverse range of organisms, encompassing both prokaryotes and eukaryotes. Their ubiquitous presence and conserved function in formaldehyde detoxification suggest that the glutathione-dependent formaldehyde oxidation pathway, in which SFGH is a key enzyme, represents a universal detoxification mechanism in nature. unl.ptmdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net
Several notable homologs of this compound hydrolase have been characterized:
Esterase D (ESD): Human esterase D has been definitively identified as an this compound hydrolase, underscoring its role in mammalian formaldehyde metabolism. mdpi.comresearchgate.netnih.govnih.govkopri.re.krnih.govnih.govrcsb.orgresearchgate.netresearchgate.net Homologs of Esterase D with SFGH activity have also been found in various other organisms, including Paracoccus denitrificans, Saccharomyces cerevisiae, Arabidopsis thaliana, and Drosophila melanogaster. nih.govpsu.eduresearchgate.netresearchgate.net
FrmB and YeiG (Escherichia coli): In Escherichia coli, two distinct this compound hydrolases, FrmB (also known as YaiM) and YeiG, have been extensively studied. These two proteins are paralogs, sharing approximately 54% sequence identity. researchgate.netnih.govnih.gov Both FrmB and YeiG contribute to the detoxification of formaldehyde in E. coli; indeed, the simultaneous deletion of both frmB and yeiG genes is required to significantly increase the bacterium's sensitivity to formaldehyde, indicating their functional redundancy. researchgate.netnih.gov Their expression patterns differ, with frmB expression being strongly induced (45-75 times) by the presence of formaldehyde in the growth medium, while yeiG is a constitutively expressed enzyme. researchgate.netnih.gov Although both enzymes show high hydrolytic activity towards this compound with similar substrate affinities (Km values of 0.41-0.43 mM), FrmB is notably more active, exhibiting nearly five times greater activity than YeiG for this substrate. researchgate.netnih.gov Beyond this compound, YeiG also demonstrates activity against S-lactoylglutathione and palmitoyl-CoA. uniprot.orgecmdb.ca
Other characterized SFGH homologs include SfSFGH from the psychrophilic bacterium Shewanella frigidimarina, BuSFGH from Burkholderiaceae sp., VaSFGH from Variovorax sp. PAMC 28711, PhEst from Pseudoalteromonas haloplanktis, and AtuSFGH from Agrobacterium tumefaciens. mdpi.comnih.govnih.govresearcher.lifekopri.re.krnih.govnih.govrcsb.orgnih.govrcsb.orgresearchgate.netnih.govrcsb.org The widespread presence and functional overlap among these homologs underscore the critical and conserved nature of this compound hydrolysis in cellular metabolism and detoxification processes.
Molecular Regulation of S Formylglutathione Metabolizing Enzymes
Transcriptional and Post-Transcriptional Regulation of Enzyme Gene Expression
The expression of genes encoding S-formylglutathione metabolizing enzymes is precisely controlled to meet the cellular demand for formaldehyde (B43269) detoxification.
Formaldehyde itself acts as a signal to induce the expression of genes involved in its detoxification. In Escherichia coli, the frmRAB operon, which includes genes for glutathione-dependent formaldehyde dehydrogenase (frmA) and this compound hydrolase (frmB), is regulated by the transcriptional repressor FrmR nih.govnih.govigem.orgcsic.es. FrmR directly senses formaldehyde, leading to its inactivation and subsequent derepression of the frmRAB operon, thereby allowing the expression of the formaldehyde detoxification machinery nih.govnih.govigem.orgcsic.es. This mechanism ensures that the production of detoxification enzymes is coordinated with the accumulation of formaldehyde nih.govcsic.es.
Another formaldehyde-responsive transcriptional regulator, NmlR, controls the expression of the GSH-dependent pathway for formaldehyde detoxification in various pathogenic Neisseria species and other medically significant human pathogens frontiersin.org. In Rhodobacter sphaeroides, the expression of adhI, the gene encoding GSH-FDH, is increased in the presence of formaldehyde or its metabolic sources like methanol (B129727) or choline (B1196258) psu.edu. Two-component regulatory systems, such as AfdRS and RfdRS, have been identified in R. sphaeroides as positive and negative regulators, respectively, of adhI transcription psu.edu. Similarly, in Paracoccus denitrificans, the FlhRS two-component regulatory system is involved in regulating the expression of both glutathione-dependent formaldehyde dehydrogenase (fhlA) and this compound hydrolase (fghA) nih.gov.
The expression patterns of this compound metabolizing enzymes can vary, exhibiting both inducible and constitutive characteristics depending on the organism and specific enzyme. In E. coli, the expression of frmB (encoding this compound hydrolase) is significantly stimulated (45-75 times) by the addition of formaldehyde to the growth medium, indicating a strong inducible pattern researchgate.netresearchgate.net. In contrast, yeiG, another this compound hydrolase in E. coli, is found to be constitutively expressed researchgate.netresearchgate.net. The simultaneous deletion of both frmB and yeiG genes is required to increase the sensitivity of E. coli cells to formaldehyde, suggesting that both enzymes contribute to formaldehyde detoxification researchgate.netresearchgate.net.
In methylotrophic yeasts like Candida boidinii, cytosolic enzymes such as glutathione-dependent formaldehyde dehydrogenase (FLD) and this compound hydrolase are significantly induced during growth with methanol asm.org. The gene promoters of these methanol-metabolizing enzymes are substantially induced in the presence of methanol, demonstrating a tightly regulated and inducible expression pattern to prevent the accumulation of toxic formaldehyde asm.org. However, in some organisms like Mycobacterium smegmatis, the expression of the mscR operon, which includes genes for formaldehyde detoxification, is constitutive and remains unchanged upon formaldehyde addition asm.orgnih.gov. This suggests different strategies for managing formaldehyde stress across various species.
Allosteric and Post-Translational Control of Enzyme Activity
Beyond transcriptional regulation, the activity of this compound metabolizing enzymes is finely tuned through allosteric and post-translational modifications, allowing for rapid responses to changing cellular conditions.
This compound hydrolases (SFGHs) are highly conserved thioesterases that possess a unique redox-sensitive regulatory mechanism involving conserved cysteine residues psu.eduresearchgate.net. While SFGHs are classified as serine hydrolases with a catalytic triad (B1167595) (Ser-Asp-His), a conserved reactive cysteine residue (e.g., Cys59 in Arabidopsis thaliana SFGH) is located in close proximity to the active site psu.eduresearchgate.netnih.govcapes.gov.br. This cysteine acts as a "gate-keeping" function, comprehensively regulating access to the active site psu.eduresearchgate.netnih.govcapes.gov.br. Covalent modification of this conserved cysteine, such as by disulfide formation with glutathione (B108866) (S-glutathionylation), leads to the inactivation of the hydrolase activity psu.eduresearchgate.netcapes.gov.brdur.ac.uk. This reversible S-glutathionylation serves as a protective mechanism, preventing irreversible inactivation under oxidative stress conditions psu.eduresearchgate.netdur.ac.uk. Redox-sensitive cysteine residues are known to sense and transduce changes in cellular redox status, converting these changes into signals that control cell regulatory pathways nih.govnih.govfrontiersin.orgthermofisher.commdpi.com.
The activity of this compound hydrolase can be inhibited by various mechanisms. SFGHs are characterized by their sensitivity to covalent modification, particularly by thiol alkylating agents researchgate.netpsu.eduresearchgate.netdur.ac.uk. For instance, Escherichia coli this compound hydrolases (FrmB and YeiG) are inhibited by sulfhydryl inhibitors such as N-ethylmaleimide, iodoacetate, ZnCl2, and CuCl2 uniprot.orguniprot.org. This sensitivity underscores the importance of the conserved cysteine residues in their catalytic or regulatory functions researchgate.netpsu.eduresearchgate.netdur.ac.uk.
Protein-protein interactions play a significant role in modulating the activity of this compound hydrolase. A notable example is the interaction with Klotho, an aging-suppressor gene product. Secretable α-Klotho directly binds to this compound hydrolase (FGH), a key enzyme in the generation of the antioxidant glutathione (GSH) msu.runih.govnih.govresearchgate.netresearcher.life. This interaction is crucial for Klotho's antioxidant activity msu.runih.govnih.gov. Klotho not only activates the FGH enzyme itself but also promotes the expression of its gene by activating the transcription factor Kid3 msu.runih.govnih.gov. The functional interaction between Klotho and FGH is facilitated by the post-translational modification, specifically N-glycosylation of asparagine N285 on Klotho msu.runih.govnih.gov. Inhibition of this glycosylation or mutation of Asp285 to Ala leads to a loss of Klotho's antioxidant activity, highlighting the importance of this modification for the interaction with FGH msu.runih.govnih.gov. Klotho deficiency has been shown to suppress FGH expression in red blood cells and kidneys, leading to decreased GSH levels and associated conditions like anemia and kidney damage in mice nih.govresearchgate.netresearchgate.net.
Biological Roles and Physiological Significance of S Formylglutathione Cycling
Formaldehyde (B43269) Detoxification in Microbial Pathogenesis and Environmental Adaptation
Formaldehyde, a highly reactive and cytotoxic electrophile, poses a significant threat to cellular integrity by indiscriminately cross-linking with essential macromolecules like proteins and nucleic acids. Consequently, efficient detoxification mechanisms are indispensable for the survival of organisms. The glutathione-dependent formaldehyde detoxification pathway, which culminates in the formation and subsequent hydrolysis of S-formylglutathione, is a cornerstone of this defense, particularly for microbial pathogens and organisms thriving in formaldehyde-rich environments.
Pathogen Survival Strategies Against Endogenous Formaldehyde Stress
While often associated with external sources, formaldehyde is also generated endogenously as a byproduct of various metabolic processes, including the metabolism of methanol (B129727) and the degradation of methylglyoxal, a byproduct of glycolysis. This endogenously produced formaldehyde can exert significant stress on bacterial pathogens, necessitating robust detoxification systems for their survival within a host.
The glutathione-dependent pathway is a primary defense mechanism. It begins with the spontaneous or enzyme-catalyzed reaction of formaldehyde with glutathione (B108866) (GSH) to form S-hydroxymethylglutathione. This intermediate is then oxidized by a NAD+-dependent alcohol dehydrogenase (AdhC) to this compound. The cycle is completed by the hydrolysis of this compound by the thioesterase this compound hydrolase (EstD or FghA), which regenerates glutathione and releases the less toxic formate (B1220265).
Research has underscored the critical role of this pathway in the viability of various bacterial pathogens. For instance, in the human pathogen Neisseria meningitidis, mutants lacking functional AdhC or EstD exhibit increased sensitivity to formaldehyde and a reduced ability to survive in biofilms, even without exposure to external formaldehyde. rsc.orgnih.govrsc.orgwur.nl This suggests that the detoxification of endogenously produced formaldehyde is crucial for the fitness of this bacterium. rsc.orgnih.govrsc.orgwur.nl Studies on Moraxella catarrhalis have shown that a double mutant in the AdhC–FghA system is sensitive to formaldehyde and displays significantly reduced clearance in a murine model of pulmonary infection, highlighting the system's importance for pathogenesis. nih.gov Interestingly, in some bacteria, the accumulation of this compound appears to be more toxic than formaldehyde itself, as evidenced by the more pronounced growth defects in estD mutants compared to adhC mutants in Neisseria meningitidis. researchgate.net
The genetic organization of the enzymes involved often reflects their functional linkage. In many bacteria, the genes encoding these detoxification enzymes are found in operons, allowing for coordinated regulation in response to formaldehyde stress. researchgate.net
Formaldehyde Tolerance in Methylotrophic Organisms
Methylotrophic organisms, which utilize single-carbon compounds like methanol as their sole source of carbon and energy, are prime examples of environmental adaptation to formaldehyde. During methanol metabolism, formaldehyde is a key intermediate, and these organisms have evolved highly efficient systems to manage its toxicity and channel it into biomass.
The glutathione-dependent pathway is a central feature of formaldehyde metabolism in many methylotrophs. usp.br In the methylotrophic yeast Candida boidinii, this compound hydrolase is essential for optimal growth on methanol. annualreviews.org Similarly, in the bacterium Paracoccus denitrificans, a mutant lacking this compound hydrolase activity is unable to grow on methanol or methylamine, demonstrating the indispensability of this enzyme for methylotrophic growth. mdpi.com
In addition to the glutathione-dependent pathway, methylotrophs often possess other formaldehyde assimilation and dissimilation pathways, such as the ribulose monophosphate (RuMP) cycle or the serine cycle. usp.brfrontiersin.org The RuMP pathway, for instance, directly incorporates formaldehyde into central metabolism by condensing it with ribulose-5-phosphate. usp.br The presence of multiple pathways highlights the metabolic flexibility of these organisms and their capacity to fine-tune formaldehyde metabolism based on environmental conditions and cellular needs. google.com
The efficiency of these pathways is critical for methanol tolerance. Studies have shown that enhancing the expression of genes involved in formaldehyde assimilation can improve the tolerance of engineered methylotrophs to methanol. scirp.org This underscores the delicate balance that must be maintained between formaldehyde production and its detoxification or assimilation to prevent cellular damage. google.com
Interconnections with Primary Metabolism
The this compound cycle is not an isolated detoxification module but is deeply integrated with fundamental metabolic networks. The products of this cycle, formate and regenerated glutathione, are channeled into essential biosynthetic and homeostatic pathways, demonstrating a sophisticated interplay between detoxification and primary metabolism.
Formate Integration into the One-Carbon Pool and Nucleotide Synthesis
The hydrolysis of this compound by this compound hydrolase yields formate, a key one-carbon (C1) unit. pnas.org This formate can be readily integrated into the one-carbon pool, a central metabolic hub that provides the building blocks for a variety of essential biomolecules, most notably purines and thymidylate, which are the constituents of DNA and RNA.
The assimilation of formate into the one-carbon pool is typically mediated by the tetrahydrofolate (THF)-dependent pathway. unipd.it Formate is activated by formate-THF ligase in an ATP-dependent reaction to form 10-formyl-THF. wur.nl This C1 unit can then be used directly in purine (B94841) biosynthesis or interconverted to other THF-bound C1 derivatives for use in other biosynthetic reactions. annualreviews.org
This connection between formaldehyde detoxification and nucleotide synthesis creates a metabolic salvage pathway. Cells can effectively recycle the carbon from the toxic formaldehyde into the essential building blocks of genetic material. asm.org This is particularly significant in proliferating cells with a high demand for nucleotide precursors. mdpi.com
The enzymes involved in this integration are crucial for cellular growth and viability. For example, in engineered Escherichia coli, the establishment of a reconstructed THF cycle allows for the assimilation of formate and CO2 for the synthesis of pyruvate, a key central metabolite.
Non-Enzymatic Feedback Mechanisms between Formaldehyde and Tetrahydrofolate
The relationship between formaldehyde and the one-carbon pool extends beyond the enzymatic integration of formate. A fascinating non-enzymatic feedback mechanism exists between formaldehyde and tetrahydrofolate (THF). THF, the carrier of one-carbon units, can itself be a source of endogenous formaldehyde through its oxidative decomposition. rsc.org
Conversely, formaldehyde can react non-enzymatically with THF to form 5,10-methylene-THF, a key intermediate in the one-carbon pathway that is essential for thymidylate synthesis. rsc.org This reversible reaction creates a dynamic equilibrium that can regulate the stability and reactivity of THF. rsc.org
This non-enzymatic interplay constitutes a feedback loop:
When cellular formaldehyde levels are low, the degradation of THF can replenish the formaldehyde pool, which can then be used to generate 5,10-methylene-THF for essential biosynthetic reactions. rsc.org
When formaldehyde levels are high, the reaction with THF to form 5,10-methylene-THF can help to sequester the excess toxic formaldehyde. rsc.org
This feedback mechanism provides an additional layer of cellular protection against formaldehyde toxicity while ensuring the availability of one-carbon units for metabolism. rsc.org It highlights the intricate chemical interplay that underpins cellular metabolic regulation.
Contribution to Cellular Homeostasis and Stress Response
The this compound cycling pathway plays a broader role in maintaining cellular homeostasis, extending beyond formaldehyde detoxification to encompass redox balance and the general stress response. The regeneration of glutathione, a key cellular antioxidant, is central to this function.
Glutathione exists in both reduced (GSH) and oxidized (GSSG) forms, and the ratio of GSH to GSSG is a critical indicator of the cellular redox state. By regenerating GSH from this compound, the this compound hydrolase helps to maintain a high GSH/GSSG ratio, which is essential for protecting cells against oxidative damage caused by reactive oxygen species (ROS).
Furthermore, the enzymes of the formaldehyde detoxification pathway are themselves subject to regulation by cellular stress. For instance, in Arabidopsis thaliana, the gene encoding this compound hydrolase can be inactivated under oxidizing conditions, suggesting a regulatory link between the pathway and the cellular redox environment. mdpi.com The regulation of formaldehyde dehydrogenase by signals associated with plant defense, such as wounding and salicylic (B10762653) acid, further illustrates the integration of this pathway into the broader stress response network. usp.br
Interactive Data Table: Enzymes of the this compound Cycle and Their Functions
| Enzyme | Abbreviation | Function |
| Glutathione-dependent alcohol dehydrogenase | AdhC | Oxidizes S-hydroxymethylglutathione to this compound. |
| This compound hydrolase | EstD, FghA | Hydrolyzes this compound to formate and glutathione. |
| Formate-tetrahydrofolate ligase | Activates formate for entry into the one-carbon pool. |
Role in Glutathione Regeneration and Cellular Antioxidant Capacity
The detoxification of formaldehyde is a multi-step process that begins with the spontaneous reaction of formaldehyde with glutathione (GSH) to form S-hydroxymethylglutathione. acs.orgresearchgate.netacs.orgplos.org This intermediate is then oxidized by an NAD+-dependent alcohol dehydrogenase to produce this compound. acs.orgfrontiersin.orguq.edu.au The final and critical step is the hydrolysis of this compound by this compound hydrolase (FGH), which yields formate and regenerates GSH. frontiersin.orgmdpi.com
This regeneration of GSH is vital for maintaining cellular antioxidant capacity. nih.gov GSH is a major cellular antioxidant, playing a key role in neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage. nih.gov The continuous cycling of this compound ensures a steady supply of GSH, which is essential for combating oxidative stress. nih.gov
The significance of this pathway is highlighted by the fact that FGH is a highly conserved thioesterase found in a wide range of organisms, from prokaryotes to eukaryotes, including humans, plants, and bacteria. nih.govnih.govoncotarget.com In humans, FGH is also known as Esterase D and is present in most organs, including the kidneys, liver, and red blood cells. oncotarget.com
Recent research has shed light on the regulation of FGH and its impact on antioxidant defense. For instance, the anti-aging gene product Klotho has been shown to interact with and upregulate FGH, leading to increased GSH production and a higher GSH/GSSG ratio, a key indicator of antioxidant capacity. nih.govoncotarget.com This ultimately results in reduced levels of intracellular hydrogen peroxide and superoxide. nih.govoncotarget.com
The importance of the this compound cycle extends beyond simple formaldehyde detoxification. It is now understood to be part of a larger metabolic network. The formate produced from SFG hydrolysis can enter the one-carbon (1C) cycle, a fundamental metabolic pathway involved in the synthesis of nucleotides and other essential biomolecules. acs.orgacs.org This effectively creates a "new wheel" for the folate-driven one-carbon cycle, recycling formaldehyde back into productive metabolism. acs.orgacs.org
Interactive Data Table: Kinetic Properties of this compound Hydrolases from Different Organisms
| Organism | Enzyme | Substrate | K_m (mM) | V_max (μmol/min/mg) | Optimal pH |
| Escherichia coli (strain K12) | FrmB | This compound | 0.41 | 55 | - |
| Escherichia coli (strain K12) | YeiG | This compound | 0.43 | - | - |
| Shewanella frigidimarina | SfSFGH | p-Nitrophenyl acetate (B1210297) | 0.515 | 0.019 | 8.0 |
Data sourced from UniProtKB and research articles. uniprot.orgkopri.re.kruniprot.org
Detoxification of Xenobiotic Compounds by this compound Hydrolase
This compound hydrolase (FGH), in addition to its primary role in the this compound cycle, demonstrates a broader substrate specificity, enabling it to hydrolyze various xenobiotic carboxyesters. mdpi.comnih.gov This positions FGH as a versatile detoxification enzyme.
Studies on FGH from various organisms have revealed its capacity to act on a range of ester-containing compounds. For example, FGH from the bacterium Burkholderiaceae sp. and the cold-active SfSFGH from Shewanella frigidimarina show activity towards short-chain p-nitrophenyl esters. mdpi.comkopri.re.kr In the plant Arabidopsis thaliana, the FGH homolog (AtSFGH) has been shown to hydrolyze 4-methylumbelliferyl acetate. nih.gov
The enzyme's ability to hydrolyze these xenobiotic compounds is a crucial aspect of cellular defense. Many pesticides and other environmental pollutants are formulated as esters. dur.ac.uk The hydrolysis of these compounds by esterases like FGH can lead to their detoxification. dur.ac.uk Research in various crop plants, including soybean and maize, has demonstrated significant esterase activity towards herbicides, with roots generally exhibiting higher activity than shoots. dur.ac.uk
While AtSFGH from Arabidopsis thaliana showed relatively low activity towards certain herbicides, its involvement in xenobiotic metabolism is still considered significant. dur.ac.ukresearchgate.net The enzyme's primary function remains the hydrolysis of this compound, but its ability to process other substrates underscores its role as a multi-functional detoxifying agent. nih.govdur.ac.uk
The catalytic mechanism of FGH involves a canonical serine hydrolase catalytic triad (B1167595) (Ser-Asp-His). mdpi.comkopri.re.kr However, a unique feature of some FGH enzymes, such as AtSFGH, is the presence of a conserved cysteine residue near the active site. nih.gov This cysteine acts as a gatekeeper, regulating access to the active site. Its modification, for instance through the formation of a mixed disulfide with glutathione, can reversibly inhibit the enzyme's hydrolase activity. nih.gov This suggests a redox-sensitive regulatory mechanism for an enzyme that functions in both primary and xenobiotic metabolism. nih.gov
Interactive Data Table: Substrate Specificity of this compound Hydrolases
| Enzyme | Organism | Substrates Hydrolyzed |
| FrmB | Escherichia coli | This compound, p-nitrophenyl acetate, p-nitrophenyl propionate, alpha-naphthyl acetate, lactoylglutathione |
| YeiG | Escherichia coli | This compound, alpha-naphthyl acetate, lactoylglutathione, palmitoyl-CoA, various p-nitrophenyl esters |
| AtSFGH | Arabidopsis thaliana | This compound, S-acetylglutathione, 4-methylumbelliferyl acetate, 2,4-D methyl ester |
| BuSFGH | Burkholderiaceae sp. | This compound, p-nitrophenyl esters (short-chain) |
| SfSFGH | Shewanella frigidimarina | p-nitrophenyl acetate, butyrate, hexanoate, octanoate |
Data compiled from UniProtKB and various research publications. mdpi.comuniprot.orgkopri.re.kruniprot.orgdur.ac.uk
Advanced Research Methodologies and Experimental Approaches for S Formylglutathione Studies
Biochemical Characterization of S-Formylglutathione Synthesizing and Degrading Enzymes
A fundamental aspect of understanding the role of this compound is the detailed biochemical analysis of the enzymes responsible for its synthesis and breakdown. This typically involves the glutathione-dependent formaldehyde (B43269) dehydrogenase (FDH), which produces SFG, and this compound hydrolase (SFGH), which degrades it.
The purification of these enzymes is the first step toward their characterization. For instance, this compound hydrolase has been purified from various sources, including human liver and the yeast Kloeckera sp. No. 2201. nih.govnih.gov Purification protocols often involve multiple chromatographic steps, such as ion exchange and gel filtration, to achieve homogeneity. nih.govkopri.re.kr For example, a purification process for an esterase from Saccharomyces cerevisiae that can function as an SFGH involved Phenyl Sepharose, Q Sepharose, Sephacryl HR200, and chromatofocusing steps. asm.org
Once purified, the kinetic parameters of these enzymes are determined. For this compound hydrolase from Kloeckera sp. No. 2201, the apparent Michaelis constant (Km) for this compound was found to be 0.077 mM. nih.gov In Saccharomyces cerevisiae, an esterase capable of hydrolyzing SFG exhibited a Km of 0.88 mM for this substrate. asm.org The formaldehyde dehydrogenase from the yeast Pichia pastoris showed Michaelis constants for NAD+ and S-hydroxymethylglutathione of 0.24 mM and 0.26 mM, respectively. tandfonline.com
Substrate preference assays reveal the range of molecules an enzyme can act upon. This compound hydrolases often exhibit broad carboxylesterase activity. researchgate.netmdpi.com Many studies utilize p-nitrophenyl esters with varying acyl chain lengths to determine substrate specificity. kopri.re.krmdpi.comresearchgate.net For example, SFGH from Shewanella frigidimarina and Burkholderiaceae sp. showed a preference for short-chain p-nitrophenyl esters. researchgate.netnih.govresearchgate.net Specifically, the activity of the Burkholderiaceae sp. enzyme towards p-nitrophenyl acetate (B1210297) was five times higher than towards p-nitrophenyl butyrate. researchgate.netresearchgate.net The wild-type SFGH from Saccharomyces cerevisiae also shows a preference for p-nitrophenyl acetate over p-nitrophenyl butyrate. acs.org
Table 1: Kinetic Parameters of this compound Metabolizing Enzymes
| Enzyme | Source | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|---|
| This compound Hydrolase | Kloeckera sp. No. 2201 | This compound | 0.077 | 6.4-6.6 | 50 |
| Esterase (SFGH function) | Saccharomyces cerevisiae | This compound | 0.88 | 7.0 | 50 |
| Formaldehyde Dehydrogenase | Pichia pastoris | S-Hydroxymethylglutathione | 0.26 | 7.9 | 47 |
| Formaldehyde Dehydrogenase | Pichia pastoris | NAD+ | 0.24 | 7.9 | 47 |
| This compound Hydrolase | Shewanella frigidimarina | p-Nitrophenyl Acetate | 0.515 | 8.0 | - |
Data sourced from multiple studies. nih.govasm.orgtandfonline.comkopri.re.kr
Isotope labeling combined with mass spectrometry is a powerful tool for tracing the flow of atoms through metabolic pathways, including the one involving this compound. This approach allows researchers to quantify the rates of metabolic reactions and understand how they are regulated under different conditions. While specific studies focusing solely on this compound metabolic flux analysis using these techniques are not detailed in the provided context, the general methodology is widely applied in metabolic research. The formaldehyde detoxification pathway, where this compound is a key intermediate, is essential in all domains of life. researchgate.net The conversion of formaldehyde to formate (B1220265) and eventually to carbon dioxide and water is a critical process for the survival of living systems. scirp.org
Structural Biology Techniques for Elucidating Enzyme Function and Ligand Binding
Understanding the three-dimensional structure of enzymes is crucial for deciphering their catalytic mechanisms and how they interact with substrates and inhibitors.
X-ray crystallography has been instrumental in determining the atomic-resolution structures of this compound hydrolases from various organisms. kopri.re.krmdpi.com For instance, the crystal structure of SFGH from Burkholderiaceae sp. (BuSFGH) was determined at 1.73 Å resolution, revealing a typical α/β hydrolase fold. mdpi.comresearchgate.net The enzyme from Arabidopsis thaliana (AtSFGH) has also been crystallized, and its structure was solved using MAD phasing with a selenomethionine-labelled protein. researchgate.net The structure of a cold-active SFGH from Shewanella frigidimarina was also elucidated, showing a monomeric structure with 12 α-helices and 9 β-strands. kopri.re.kr These structures confirm the presence of a conserved catalytic triad (B1167595) (Ser-Asp-His) at the active site. kopri.re.krmdpi.com
Table 2: Crystallographic Data for this compound Hydrolases
| Enzyme | Source | PDB Code | Resolution (Å) | Space Group |
|---|---|---|---|---|
| AtSFGH | Arabidopsis thaliana | - | 1.7 | C2 |
| AtSFGH (pressurized) | Arabidopsis thaliana | - | 1.6 | P3121 or P3221 |
| BuSFGH | Burkholderiaceae sp. | - | 1.73 | P212121 |
| SfSFGH | Shewanella frigidimarina | - | - | P21 |
Data compiled from crystallographic studies. mdpi.comkopri.re.krresearchgate.net
Computational approaches, including molecular modeling and molecular dynamics simulations, complement experimental structural data. These methods can be used to model the binding of substrates, like this compound, into the active site of the enzyme and to simulate the catalytic process. For example, molecular modeling of the Burkholderiaceae sp. SFGH with p-nitrophenyl acetate identified key residues (Gly52, Leu53, Trp96, His147, Ser148, Trp182, Phe228, and His259) that are likely important for substrate binding. researchgate.net Such simulations provide insights into the dynamic nature of enzyme-substrate interactions and can help to explain substrate specificity.
Genetic Manipulation and Mutagenesis for Pathway Dissection
Altering the genes that encode the enzymes of the this compound pathway is a direct way to investigate their function in vivo. Techniques like gene knockout, overexpression, and site-directed mutagenesis are employed to dissect the pathway and understand the role of individual amino acid residues.
For example, null mutants of the gene encoding the SFGH-like esterase in Saccharomyces cerevisiae showed reduced esterase activity and slower growth in the presence of formaldehyde, confirming the enzyme's role in formaldehyde detoxification. asm.orgasm.org In Moraxella catarrhalis, a double knockout of the adhC–fghA genes, which are involved in the formaldehyde detoxification system, resulted in formaldehyde sensitivity. researcher.life
Site-directed mutagenesis has been used to probe the function of specific residues. In the SFGH from Shewanella frigidimarina, mutating a tryptophan residue (W182A) at the entrance of the active site altered the substrate preference towards longer-chain substrates. nih.govkopri.re.kr Similarly, a single mutation (W197I) in the Saccharomyces cerevisiae SFGH reversed its substrate preference from p-nitrophenyl acetate to p-nitrophenyl butyrate. acs.org Overexpression studies in Arabidopsis have shown that the capacity to detoxify formaldehyde is directly related to the activity of glutathione-dependent formaldehyde dehydrogenase, highlighting the enzyme's crucial role. nih.gov
Advanced Spectroscopic Methods for Real-time Monitoring of this compound Dynamics
Spectroscopic techniques allow for the real-time observation and quantification of molecules and their transformations, providing dynamic insights into metabolic pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that can identify and quantify metabolites in complex mixtures, such as cell lysates. In the context of this compound research, NMR has been used to monitor the enzymatic conversion of formaldehyde to formate. nih.gov
In studies of Mycobacterium smegmatis, which uses a mycothiol-dependent pathway analogous to the glutathione-dependent pathway, ¹³C-labeled formaldehyde was used as a substrate. nih.gov By monitoring the changes in the NMR spectra over time, researchers could calculate the percentage of formate produced by different combinations of enzymes. nih.gov This allowed them to confirm that the enzyme Fmh catalyzes the hydrolysis of S-formylmycothiol to formate. nih.gov Another study utilized ¹H NMR to track the stability of S-hydroxymethylglutathione (HMG) and its interaction with tetrahydrofolate (THF), demonstrating the conversion of HMG while THF was transformed into methylene-tetrahydrofolate (CH₂-THF). rsc.org
Fluorescence-based assays are highly sensitive methods used to measure enzyme activity. sigmaaldrich.com These assays often employ a substrate that becomes fluorescent upon being processed by the enzyme. chemrxiv.org
For this compound hydrolase, which exhibits broad substrate specificity, synthetic substrates like 4-methylumbelliferyl acetate and various p-nitrophenyl esters are commonly used. researchgate.netnih.govnih.gov The hydrolysis of these esters by SFGH releases a fluorescent or colored product that can be easily quantified. For example, the hydrolysis of 4-methylumbelliferyl acetate by SFGH from Arabidopsis thaliana was used to demonstrate the regulatory role of the Cys59 residue. nih.gov Similarly, the activity of SFGH from a cold-active bacterium, Shewanella frigidimarina, was characterized using p-nitrophenyl esters of varying acyl-chain lengths, showing a preference for short-chain substrates. nih.govkopri.re.kr These assays are crucial for determining the kinetic parameters of the enzyme (like Kₘ and Vₘₐₓ) and for high-throughput screening of potential inhibitors. kopri.re.krmdpi.com
Emerging Research Frontiers and Future Perspectives on S Formylglutathione
Rational Design and Development of Enzyme Modulators
The modulation of SFGH activity presents a promising avenue for therapeutic intervention, particularly in conditions related to formaldehyde (B43269) toxicity or metabolic imbalances. Rational design approaches are being employed to develop compounds that either inhibit or activate this crucial enzyme.
Inhibitors of S-formylglutathione hydrolase (FGH) are compounds designed to block the enzyme's activity, which is essential for the detoxification of formaldehyde in living organisms. By inhibiting FGH, the formaldehyde detoxification process can be modulated, potentially impacting various physiological and pathological conditions. These inhibitors hold potential applications in cancer treatment, where they could sensitize cancer cells to formaldehyde-based chemotherapy by increasing intracellular formaldehyde concentrations, thereby enhancing its cytotoxic effects. Furthermore, given formaldehyde's implication in neurodegenerative diseases, modulating its detoxification through FGH inhibitors might offer a novel approach to neuroprotection. ontosight.ai
Despite these promising applications, the development and application of selective FGH inhibitors face several challenges, including the need to identify highly specific and potent compounds and to thoroughly understand their in vivo effects. ontosight.ai Research is ongoing to investigate various compounds for their inhibitory activity against FGH. ontosight.ai
Known inhibitors of this compound hydrolase from Escherichia coli include sulfhydryl inhibitors such as N-ethylmaleimide, iodoacetate, ZnCl2, and CuCl2. uniprot.orguniprot.org Additionally, glutathione (B108866) itself can act as a competitive inhibitor of this compound hydrolase from Candida boidinii, with a reported Ki value of 18.5 mM. drugbank.com
Table 1: Examples of this compound Hydrolase Inhibitors
| Inhibitor Class | Specific Examples | Organism/Context | Potential Application | Citation |
| Sulfhydryl Inhibitors | N-ethylmaleimide, Iodoacetate, ZnCl2, CuCl2 | Escherichia coli | Research tool for enzyme activity modulation | uniprot.orguniprot.org |
| Competitive Inhibitor | Glutathione (GSH) | Candida boidinii | Potential endogenous regulatory mechanism | drugbank.com |
| Therapeutic Concept | Unspecified selective and potent inhibitors | General (cancer, neurodegenerative diseases) | Sensitizing cancer cells, neuroprotection | ontosight.ai |
Conversely, activators of this compound hydrolase are compounds that could theoretically enhance its activity, thereby increasing the efficiency of cellular detoxification processes. This could have significant implications for enhancing cellular resistance to toxins and oxidative stress, particularly in scenarios involving high exposure to formaldehyde or similar toxic compounds. ontosight.ai Enhancing SFGH activity could help mitigate the adverse effects of such exposures. ontosight.ai
However, specific research on this compound hydrolase activators is currently limited, primarily focusing on the biochemical characterization of the enzyme itself. ontosight.ai Further studies are required to identify compounds that can specifically enhance SFGH activity and to assess their potential therapeutic applications and safety profiles. ontosight.ai
An intriguing finding in this area is the role of the anti-aging gene Klotho. Specifically, its short-form (Skl) has been demonstrated to positively regulate the gene expression and activity of FGH. This regulation leads to an increase in total glutathione production and an improved glutathione/oxidized glutathione (GSH/GSSG) ratio, which is an indicator of enhanced antioxidant capacity. nih.gov The antioxidant activity of Skl was found to be dependent on FGH, suggesting that Skl-mediated FGH activation could be a novel pathway for boosting cellular antioxidant defenses. nih.gov This discovery highlights a potential endogenous activator pathway and offers a starting point for the rational design of exogenous activators.
Protein Engineering Strategies for Modifying this compound Hydrolase Substrate Specificity
This compound hydrolases (SFGHs) are known to exhibit broad substrate specificity, capable of hydrolyzing various ester bond-containing substrates, including p-nitrophenyl esters and xenobiotic carboxyesters. mdpi.comresearchgate.netresearcher.life This inherent versatility, coupled with insights from molecular modeling studies, provides a strong foundation for protein engineering efforts aimed at altering or enhancing SFGH substrate specificity for biotechnological or therapeutic applications. mdpi.com
Key research findings illustrate the potential of such strategies:
Burkholderiaceae sp. SFGH (BuSFGH): This enzyme demonstrates a preference for substrates with short acyl chains. Molecular modeling studies have identified specific residues—Gly52, Leu53, Trp96, His147, Ser148, Trp182, Phe228, and His259—as crucial for substrate binding. mdpi.comresearcher.life These insights are invaluable for designing modified BuSFGHs with tailored substrate specificities. researcher.life
Shewanella frigidimarina SFGH (SfSFGH): Wild-type SfSFGH typically prefers short-chain substrates, such as p-nitrophenyl acetate (B1210297), butyrate, hexanoate, and octanoate. researchgate.netkopri.re.kr A significant breakthrough in protein engineering involved the mutation of Trp182 to Alanine (W182A) in SfSFGH. This single amino acid substitution remarkably increased the enzyme's substrate flexibility and broadened its specificity, allowing it to accommodate longer-chain substrates. researchgate.netkopri.re.krnih.gov The W182A mutation is thought to achieve this by enlarging the substrate-binding pocket and reducing steric hindrance for larger molecules. kopri.re.krnih.gov These findings provide critical data for informing protein engineering strategies, particularly for developing bacterial esterases as industrially useful biocatalysts. kopri.re.kr
Table 2: Protein Engineering of this compound Hydrolase for Substrate Specificity Modification
| Enzyme Source | Wild-Type Substrate Preference | Engineered Mutation | Effect on Substrate Specificity | Key Residues/Mechanism | Citation |
| Burkholderiaceae sp. | Short acyl chains | N/A (design insights) | Insights for designing modified SFGHs | Gly52, Leu53, Trp96, His147, Ser148, Trp182, Phe228, His259 crucial for binding | mdpi.comresearcher.life |
| Shewanella frigidimarina | Short-chain esters | W182A | Increased flexibility, broader specificity, accommodates longer chains | Increases substrate-binding pocket, decreases steric effect | researchgate.netkopri.re.krnih.gov |
Mechanistic Elucidation of Complex Regulatory Networks Governing this compound Metabolism
This compound hydrolase (SFGH), also known as esterase D, is a highly conserved thioesterase found across prokaryotes and eukaryotes. It plays a dual role: as a key component of the formaldehyde detoxification pathway and as a xenobiotic-hydrolyzing carboxyesterase. researchgate.net SFGH functions as a serine hydrolase, characterized by a conserved catalytic triad (B1167595) of Ser-His-Asp residues. mdpi.comresearchgate.netkopri.re.krfrontiersin.org Understanding the intricate regulatory mechanisms that govern SFGH activity and, by extension, this compound metabolism, is crucial for comprehending cellular homeostasis and stress responses.
Several layers of regulation have been identified:
Cysteine-mediated Regulation: A conserved cysteine residue found in SFGHs (Esterase D enzymes) is believed to be a site of enzyme regulation, potentially through S-glutathionylation. mdpi.comresearchgate.net This suggests a redox-sensitive control mechanism, where the enzyme's activity might be modulated by the cellular redox state. researchgate.net The exact biological function and regulatory mechanism of these conserved cysteine residues in SFGHs warrant further investigation. mdpi.com
Transcriptional Regulation by Klotho: The anti-aging gene Klotho, specifically its short-form (Skl), has been shown to positively regulate FGH gene expression. This occurs via the Kid3 transcription factor, leading to increased FGH mRNA and protein levels. nih.gov This interaction highlights a novel link between aging processes, antioxidant capacity, and formaldehyde detoxification through SFGH. nih.gov
Induction by Substrates/Toxins: In organisms like Candida boidinii, this compound hydrolase is induced along with other enzymes of the dissimilatory pathway when the organism grows on methanol (B129727). drugbank.com This suggests a responsive regulatory mechanism where enzyme expression is upregulated in the presence of formaldehyde precursors or formaldehyde itself to enhance detoxification.
Formaldehyde Stress Responses: Formaldehyde detoxification pathways, which include SFGH, are essential and subject to regulation, especially in response to varying formaldehyde levels. scirp.orgscirp.orgasm.org While the core pathway involving formaldehyde-activating enzyme (Gfa), alcohol dehydrogenase (AdhC), and SFGH (EstD) is conserved, the specific organization and regulation of the genes encoding these enzymes can vary across different organisms. frontiersin.org The adhc-estD system, for instance, is known to protect against endogenously produced formaldehyde. researchgate.net
These findings underscore that this compound metabolism is not a static pathway but rather a dynamically regulated system, responsive to both endogenous signals and environmental challenges.
Systems Biology and Omics Approaches to Map this compound Metabolic Interdependencies
Systems biology offers a holistic framework for understanding the complex interactions within biological systems, moving beyond the study of individual components to integrate diverse biological data. This approach is critical for deciphering the intricate networks of genes, proteins, and metabolites that drive cellular functions and organismal phenotypes. The advent of multi-omics technologies has revolutionized systems biology by providing comprehensive datasets across various biological layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov The integration of these heterogeneous datasets, though challenging, is essential for revealing novel insights into complex biological systems.
In the context of this compound metabolism, systems biology and omics approaches are pivotal for mapping its interdependencies within broader metabolic networks:
Multi-Omics Integration: The integration of proteomics and metabolomics, for instance, is crucial for directly linking protein function with metabolic pathways. By analyzing changes across genomic, transcriptomic, proteomic, and metabolomic levels, researchers can gain clear insights into which omics levels initiate downstream metabolic alterations. nih.gov
Mapping Metabolic Pathways and Stress Responses: Studies utilizing diverse 'omics' platforms, including transcriptomics and proteomics, have been instrumental in identifying genes and proteins involved in glutathione metabolism, such as this compound hydrolase. These components play a pivotal role in establishing resistance to a wide variety of biotic and abiotic stresses in plants. researchgate.net This highlights how SFGH activity is intertwined with broader stress response mechanisms.
Genome-Scale Metabolic Models: Computational modeling, particularly genome-scale metabolic models, can serve as a scaffold for integrating multi-omics data. These models can be used to identify the metabolic footprints of diseases and to interpret metabolomics changes by investigating integrated networks. nih.gov This allows for a more comprehensive understanding of how dysregulation in this compound metabolism might manifest at a systemic level.
Understanding Microbial Communities: Omics-driven systems biology research also extends to understanding the roles of microbial communities in carbon cycling processes. By exploring the translation of organisms' genomes into catalytic proteins, regulatory systems, and metabolic pathways, new light can be shed on how these processes change in response to community interactions and shifting environmental variables. energy.gov This is relevant as SFGH is found in diverse microorganisms and is part of a universal formaldehyde detoxification pathway. asm.org
Through these integrated omics and systems biology approaches, researchers aim to move towards a more predictive and holistic understanding of this compound's role in cellular and organismal physiology, paving the way for targeted interventions and biotechnological applications.
Q & A
Q. What enzymatic assays are commonly used to quantify S-Formylglutathione, and how are they optimized for sensitivity?
this compound (SFG) is typically quantified using spectrophotometric methods due to its thioester bond, which absorbs at 240 nm. Enzymatic assays often involve formaldehyde dehydrogenase (FDH), which catalyzes SFG formation from formaldehyde and glutathione. To optimize sensitivity, researchers should standardize reaction conditions (e.g., pH 8.0 for forward reactions) and use purified FDH to minimize interference from other cellular components. Kinetic parameters (e.g., Km for NAD+ = 0.12 mM) should be validated using Michaelis-Menten plots .
Q. How is this compound synthesized and purified for in vitro studies?
SFG is enzymatically synthesized via FDH-mediated oxidation of formaldehyde and reduced glutathione. Post-reaction, purification involves ion-exchange chromatography or HPLC to isolate SFG from unreacted substrates. Purity is confirmed using NMR or mass spectrometry. For reproducibility, ensure glutathione is fully reduced (using dithiothreitol) and formaldehyde concentrations are controlled to avoid side reactions .
Q. What experimental controls are critical when studying this compound hydrolase (SFGH) activity?
Key controls include:
- Blank reactions : Omit SFG or NADH to measure non-enzymatic hydrolysis.
- Inhibitor studies : Use SFGH-specific inhibitors (e.g., transition-state analogs) to confirm enzymatic specificity.
- pH standardization : SFGH activity is pH-dependent (e.g., Km for SFG = 0.60 mM at pH 6.0 in reverse reactions). Always include buffer controls to account for pH shifts during assays .
Advanced Research Questions
Q. How can structural discrepancies between this compound hydrolases (SFGHs) and homologous esterases be resolved?
Comparative structural analysis using X-ray crystallography or cryo-EM is recommended. For example, E. coli FrmB shares only 25% sequence identity with SFGHs, and active-site topology differences (e.g., narrower substrate channels in SFGHs) can be visualized to explain substrate specificity. Pair structural data with enzymatic assays using C2 vs. C3 substrates to validate functional distinctions .
Q. What methodologies address contradictions in reported Km values for this compound across enzyme sources?
Discrepancies (e.g., Km for SFG = 0.60 mM in E. coli vs. 1.8 mM in Pichia) may arise from assay conditions (pH, temperature) or enzyme isoforms. To resolve these:
- Perform kinetic studies under standardized conditions (e.g., pH 8.0 for FDH, pH 6.0 for SFGH).
- Use isothermal titration calorimetry (ITC) to measure binding affinities independently of catalytic rates.
- Compare enzyme purity (e.g., SDS-PAGE) to rule out contaminant effects .
Q. How can researchers differentiate between NADH-dependent and NADH-independent degradation pathways of this compound?
- NADH-dependent pathways : Monitor absorbance at 340 nm for NADH oxidation in SFGH assays.
- NADH-independent pathways : Use LC-MS to detect spontaneous hydrolysis products (formate and glutathione).
- Kinetic isotope labeling : Introduce deuterated SFG to track non-enzymatic vs. enzymatic hydrolysis rates .
Q. What strategies validate the role of this compound in formaldehyde detoxification in vivo?
- Gene knockout models : Delete FDH or SFGH genes in model organisms (e.g., yeast) and assess formaldehyde sensitivity.
- Metabolite profiling : Use 13C-formaldehyde tracing coupled with LC-MS to quantify SFG and downstream metabolites.
- Enzymatic coupling assays : Measure cofactor depletion (NAD+ or NADH) in cellular lysates under formaldehyde stress .
Data Presentation and Reproducibility Guidelines
-
Tables : Include kinetic parameters (Km, Vmax) with standard deviations from triplicate assays. Example:
Enzyme Substrate Km (mM) pH Reference FDH (forward) Formaldehyde 0.31 8.0 SFGH (reverse) This compound 0.60 6.0 -
Supplementary Data : Upload raw chromatograms, crystallographic coordinates, or NMR spectra as supporting information to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
